molecular formula C13H16O2 B6220537 {5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2763779-70-8

{5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6220537
CAS No.: 2763779-70-8
M. Wt: 204.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

{5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound is also known as (+)-trans-carveol or (+)-pulegol and is a bicyclic monoterpene alcohol. It has a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol.

Mechanism of Action

The mechanism of action of {5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. The compound has also been found to have antioxidant properties, which can help to reduce oxidative stress and prevent cellular damage. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which can help to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol in lab experiments is its low toxicity. The compound has been found to be relatively safe and non-toxic, making it suitable for use in various in vitro and in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of {5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol. One area of interest is its potential use as a natural insecticide. The compound has been found to have insecticidal properties, and further research could explore its potential use in pest control. Another area of interest is its potential use in the treatment of cancer. Preliminary studies have shown that this compound has anti-cancer properties, and further research could explore its potential use as a cancer therapy. Finally, the compound's potential use as an antioxidant and anti-inflammatory agent could also be further explored, particularly in the context of treating chronic diseases such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of {5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol can be achieved through several methods. One of the most common methods is the reduction of (+)-carvone using sodium borohydride or lithium aluminum hydride. Another method involves the epoxidation of (+)-limonene followed by the opening of the epoxide ring using a nucleophile such as methanol.

Scientific Research Applications

{5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential use in the treatment of cancer and as a natural insecticide.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol' involves the conversion of a cyclohexene derivative to the desired product through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Phenylmagnesium bromide", "Methanol", "Chromium trioxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Cyclohexene is reacted with phenylmagnesium bromide in diethyl ether to form 1-phenylcyclohexanol.", "1-Phenylcyclohexanol is oxidized with chromium trioxide in acetic acid to form 1-phenylcyclohexanone.", "1-Phenylcyclohexanone is reduced with sodium borohydride in methanol to form 1-phenylcyclohexanol.", "1-Phenylcyclohexanol is reacted with hydrochloric acid to form 1-chloro-1-phenylcyclohexane.", "1-Chloro-1-phenylcyclohexane is reacted with sodium hydroxide in water to form 5-phenyl-3-oxabicyclo[3.1.1]heptane.", "5-Phenyl-3-oxabicyclo[3.1.1]heptane is reacted with methanol in the presence of a catalytic amount of hydrochloric acid to form '{5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol'." ] }

2763779-70-8

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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